molecular formula C5H5BrO2 B6223600 3-(2-bromoethynyl)oxetan-3-ol CAS No. 2763749-55-7

3-(2-bromoethynyl)oxetan-3-ol

Cat. No.: B6223600
CAS No.: 2763749-55-7
M. Wt: 177
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromoethynyl)oxetan-3-ol is a chemical compound characterized by the presence of an oxetane ring, a hydroxyl group, and a bromoethynyl substituent The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethynyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the bromoethynyl group. One common method for synthesizing oxetane derivatives is through the cyclization of epoxides. For instance, the reaction of epichlorohydrin with a suitable nucleophile under basic conditions can yield oxetan-3-ol .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include the use of continuous flow reactors for the cyclization and halogenation steps to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-bromoethynyl)oxetan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-bromoethynyl)oxetan-3-ol involves its interaction with molecular targets through its reactive functional groups. The bromoethynyl group can participate in nucleophilic substitution reactions, while the oxetane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-bromoethynyl)oxetan-3-ol is unique due to the presence of both the oxetane ring and the bromoethynyl group. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

2763749-55-7

Molecular Formula

C5H5BrO2

Molecular Weight

177

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.